Cas no 152459-95-5 (Imatinib)

Imatinib structure
Nome do Produto:Imatinib
Imatinib Propriedades químicas e físicas
Nomes e Identificadores
-
- IMATINIB
- AKOS 91378
- IMA-3
- IMATINIB-D3
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- Imatinib Mesilate
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonate
- Imatinib mesylate
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-[4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL]-BENZAMIDE
- Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- Imatinib (CGP-57148B,CGP 57148,STI-571)
- Imatinib (STI571)
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1iep
- 1xbb
- Imatinib free base
- STI571
- STI-571
- UNII-BKJ8M8G5HI
- Veenat
- ST-1571
- CGP057148B
- IMatinib-D4
- Imantinib base
- IMATINIB 99+%
- Cgp 57148
- Imatinib [INN:BAN]
- STI 571
- Imatinib Methansulfonate
- Imatinib(STI571)
- CGP 57148B
- BKJ8M8G5HI
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimi
- CGP-57148B
- HMS3244P10
- 152459-95-5
- DB00619
- Imatinib base
- 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide; CGP 57148; Genfatinib; Imatinib, Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- HY-15463
- SB17306
- NSC 759854
- HMS3244P06
- SY028029
- 1080014-82-9
- Gleevec (TN) (Novartis)
- AB00698388-11
- SR-01000763561-4
- Q-201231
- BRD-K92723993-066-22-7
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide methanesulfonate
- Kinome_3724
- Imatinib (INN)
- D08066
- MFCD05662257
- AB00698388_16
- EN300-123057
- SR-01000763561
- cid_5291
- STI-571; IMATINIB
- BI164570
- IMATINIB [WHO-DD]
- STI
- AKOS000280662
- SCHEMBL3827
- 4-[(4-methyl-1-piperazinyl)methyl]-n[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- HMS3244P14
- GTPL5687
- NCGC00159456-05
- MRF-0000449
- N-[4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
- SW197805-5
- 4-[(4-methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
- ST 1571
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-(4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL)-BENZAMIDE
- BENZAMIDE, 4-((4-METHYL-1-PIPERAZINYL)METHYL)-N-(4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINOPHENYL)-
- NCGC00159456-04
- IMATINIB [EMA EPAR]
- Imatinib (Gleevec)
- HMS3715P03
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3- pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- CS-0964
- N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- BRD-K92723993-066-04-5
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- NCGC00159456-01
- NSC-743414
- DTXSID3037125
- 4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide
- AB00698388-10
- PA-5291
- BCPP000205
- NSC743414
- Q177094
- 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- AB00698388_15
- alpha-(4-Methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
- alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-toluidide
- CCRIS 9076
- Glamox (TN)
- NCGC00159456-06
- NS00009172
- NCGC00159456-03
- S2475
- NCGC00159456-02
- IMATINIB [INN]
- AB00698388-07
- NCGC00159456-16
- BRD-K92723993-066-02-9
- Imatinib, Free base
- AC-524
- Z1546624232
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl)-benzamide
- NCGC00159456-09
- SDCCGSBI-0634386.P009
- ES-0058
- Benzamide, 4-((4-methyl)-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-
- CCG-101289
- NSC800772
- IMATINIB [MI]
- HMS2089D03
- BRD-K92723993-001-06-7
- Imatinib, 21
- ST1571
- CGP-57148
- NSC-800772
- SR-01000763561-6
- EX-A063
- BRD-K92723993-001-12-5
- NSC-759854
- BCP9000775
- N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 152459-95-5 (free base)
- BCP01542
- Gleevec(TM)
- AB00698388-12
- AB00698388-13
- Imatinibum
- imatinib-CD3
- I0906
- Pharmakon1600-01502276
- 4-((4-methylpiperazin-1-yl)methyl)-n-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)benzamide
- CHEBI:45783
- BIDD:GT0047
- IMATINIB [VANDF]
- Glamox
- HMS3656K04
- 4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]- (9CI)
- NCGC00159456-07
- CHEMBL941
- STK617705
- 112GI019
- L01XE01
- NSC 743414
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
- NSC759854
- BDBM13530
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- DTXCID1017125
- Imatinib
-
- MDL: MFCD05662257
- Inchi: 1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
- Chave InChI: KTUFNOKKBVMGRW-UHFFFAOYSA-N
- SMILES: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1
Propriedades Computadas
- Massa Exacta: 493.259009g/mol
- Carga de Superfície: 0
- XLogP3: 3.5
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Ligações Rotativas: 7
- Massa monoisotópica: 493.259009g/mol
- Massa monoisotópica: 493.259009g/mol
- Superfície polar topológica: 86.3Ų
- Contagem de Átomos Pesados: 37
- Complexidade: 706
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Tautomeros: 6
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.3000
- Ponto de Fusão: 207.0 to 211.0 deg-C
- Ponto de ebulição: 715.75° C
- Ponto de Flash: No data available
- Índice de Refracção: 1.67
- Solubilidade: DMSO 3 mg/mL Water <1 mg/mL Ethanol <1 mg/mL
- PSA: 86.28000
- LogP: 4.61210
- pka: pKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52(at 25℃)
- Merck: 4902
- Sensibilidade: Sensitive to heat and air
Imatinib Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H361
- Declaração de Advertência: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Número de transporte de matérias perigosas:UN 1662 6.1/PG 2
- WGK Alemanha:3
- Instrução de Segurança: S28; S36/37; S45
- RTECS:CV5585673
-
Identificação dos materiais perigosos:
- Termo de segurança:6.1
- Frases de Risco:R23/24/25; R40; R48/23/24; R51/53
- Nível de perigo:6.1
- Grupo de Embalagem:II
- Condição de armazenamento:<0°C
- Grupo de Embalagem:II
Imatinib Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imatinib Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0964-200mg |
Imatinib |
152459-95-5 | 99.54% | 200mg |
$66.0 | 2022-04-27 | |
eNovation Chemicals LLC | D544410-25g |
Imatinib |
152459-95-5 | 95% | 25g |
$170 | 2024-07-28 | |
eNovation Chemicals LLC | D517998-25g |
IMatinib |
152459-95-5 | 97% | 25g |
$380 | 2024-05-24 | |
eNovation Chemicals LLC | D517998-5g |
IMatinib |
152459-95-5 | 97% | 5g |
$265 | 2024-05-24 | |
abcr | AB285060-5 g |
4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, 97%; . |
152459-95-5 | 97% | 5g |
€86.30 | 2022-05-20 | |
Apollo Scientific | BIFK0025-10g |
Imatinib |
152459-95-5 | >99% | 10g |
£170.00 | 2025-02-19 | |
TRC | I268023-5g |
Imatinib |
152459-95-5 | 5g |
$249.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6230-100mg |
Imatinib |
152459-95-5 | 100% | 100mg |
¥ 298 | 2023-09-07 | |
Enamine | EN300-123057-10.0g |
N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
152459-95-5 | 95% | 10g |
$35.0 | 2023-06-08 | |
eNovation Chemicals LLC | K13829-25g |
Imatinib (Gleevec) |
152459-95-5 | 98% | 25g |
$380 | 2024-05-23 |
Imatinib Literatura Relacionada
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
152459-95-5 (Imatinib) Produtos relacionados
- 501000-36-8(Dutacatib)
- 39627-98-0(2',6'-Picolinoxylidide)
- 641571-10-0(Nilotinib)
- 152459-95-5(Imatinib)
- 109-01-3(1-Methylpiperazine)
- 220127-57-1(Imatinib mesylate)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 152460-09-8(N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:152459-95-5)Imatinib

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:152459-95-5)Imatinib

Pureza:99%
Quantidade:100g
Preço ($):184.0